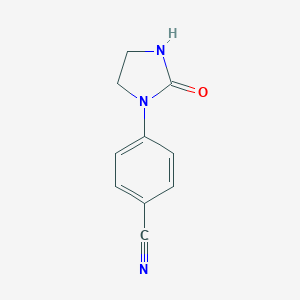
4-(2-オキソイミダゾリジン-1-イル)ベンゾニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
4-(2-Oxoimidazolidin-1-yl)benzonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxoimidazolidin-1-yl)benzonitrile typically involves the reaction of 4-cyanobenzoyl chloride with imidazolidinone under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
On an industrial scale, the production of 4-(2-Oxoimidazolidin-1-yl)benzonitrile follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability .
化学反応の分析
Types of Reactions
4-(2-Oxoimidazolidin-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted imidazolidinone derivatives.
作用機序
The mechanism of action of 4-(2-Oxoimidazolidin-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The nitrile group plays a crucial role in binding to the active sites of enzymes, while the oxoimidazolidine moiety contributes to the overall stability and reactivity of the compound .
類似化合物との比較
Similar Compounds
- 1-(4-Cyanophenyl)imidazolidin-2-one
- 4-(2-Oxoimidazolidin-1-yl)benzamide
- 4-(2-Oxoimidazolidin-1-yl)benzoic acid
Uniqueness
4-(2-Oxoimidazolidin-1-yl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
生物活性
4-(2-Oxoimidazolidin-1-yl)benzonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
4-(2-Oxoimidazolidin-1-yl)benzonitrile features a unique combination of functional groups that contribute to its biological properties. The synthesis typically involves the reaction of 4-cyanobenzoyl chloride with imidazolidinone in the presence of a base, such as triethylamine, followed by purification techniques like recrystallization or column chromatography.
The biological activity of 4-(2-Oxoimidazolidin-1-yl)benzonitrile is primarily attributed to its interaction with specific molecular targets. The nitrile group plays a crucial role in binding to enzyme active sites, while the oxoimidazolidine moiety enhances the compound's stability and reactivity. This interaction can lead to inhibition or activation of various biological pathways, including those involved in cancer cell proliferation and antimicrobial activity.
Antitumor Activity
Recent studies have highlighted the compound's antitumor properties . For instance, a series of derivatives based on 4-(2-Oxoimidazolidin-1-yl)benzonitrile were evaluated for their antiproliferative effects on breast cancer cell lines. These derivatives exhibited significant activity in the nanomolar range and were found to disrupt microtubule dynamics by binding to the colchicine-binding site on β-tubulin, leading to cell cycle arrest in the G2/M phase .
Antimicrobial Properties
In addition to its anticancer potential, 4-(2-Oxoimidazolidin-1-yl)benzonitrile has shown promising antimicrobial activity . It has been investigated for its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves disrupting bacterial cell functions, which could offer new avenues for treating resistant infections .
Case Studies and Research Findings
Several studies have documented the effectiveness of 4-(2-Oxoimidazolidin-1-yl)benzonitrile derivatives:
特性
IUPAC Name |
4-(2-oxoimidazolidin-1-yl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-7-8-1-3-9(4-2-8)13-6-5-12-10(13)14/h1-4H,5-6H2,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGJCVAKBVQPGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597566 |
Source


|
| Record name | 4-(2-Oxoimidazolidin-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144655-81-2 |
Source


|
| Record name | 4-(2-Oxoimidazolidin-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














